molecular formula C4H6F3NO3 B1615831 1,1,1-Trifluoro-3-nitrobutan-2-ol CAS No. 434-39-9

1,1,1-Trifluoro-3-nitrobutan-2-ol

Cat. No.: B1615831
CAS No.: 434-39-9
M. Wt: 173.09 g/mol
InChI Key: PKQGAGPKSOAOPY-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-nitrobutan-2-ol: is an organic compound with the molecular formula C4H6F3NO3 and a molecular weight of 173.09 g/mol . This compound is characterized by the presence of trifluoromethyl and nitro functional groups, which impart unique chemical properties. It is used in various research and industrial applications due to its reactivity and stability.

Scientific Research Applications

1,1,1-Trifluoro-3-nitrobutan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-nitrobutan-2-ol can be synthesized through the reaction of 1,1,1-trifluoro-2,3-epoxypropane with structurally different long-chain alcohols under microwave irradiation at room temperature in the absence of solvent . This method is highly efficient and environmentally friendly.

Industrial Production Methods: Industrial production methods for this compound typically involve continuous synthesis processes. For example, a continuous synthesis method involves the reaction of vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride in a continuous reactor . This method ensures high efficiency and safety during large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-nitrobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of 1,1,1-trifluoro-3-aminobutan-2-ol.

    Substitution: Formation of various substituted trifluoromethyl compounds.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-nitrobutan-2-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
  • 1,1,1-Trifluoro-3-aminobutan-2-ol
  • 1,1,1-Trifluoro-3-chlorobutan-2-ol

Comparison: 1,1,1-Trifluoro-3-nitrobutan-2-ol is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and potential applications. For example, the nitro group makes it more reactive in redox reactions compared to its amino or chloro analogs.

Properties

IUPAC Name

1,1,1-trifluoro-3-nitrobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO3/c1-2(8(10)11)3(9)4(5,6)7/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQGAGPKSOAOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866409
Record name 1,1,1-Trifluoro-3-nitrobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434-39-9
Record name 1,1,1-Trifluoro-3-nitro-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=434-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC3640
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3640
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1-trifluoro-3-nitrobutan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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